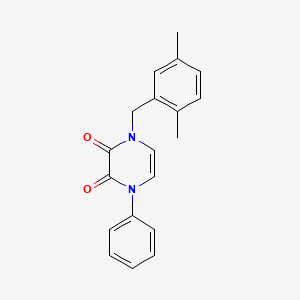

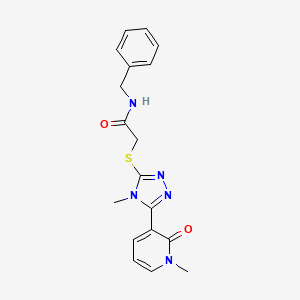

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

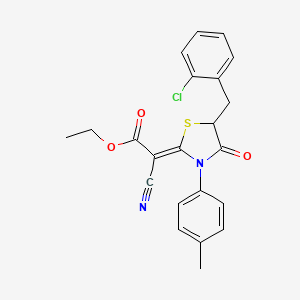

The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Molecular Structure Analysis

The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibitors

A series of benzimidazole derivatives, where the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Several compounds showed selective inhibition to the COX-2 isozyme .

Anti-inflammatory Activity

The synthesized compounds were also evaluated in vivo for their anti-inflammatory activity . The tested compounds have shown good anti-inflammatory activity .

Ulcerogenic Liability

Regarding the ulcerogenic liability, one of the compounds was found to be the safest . The ulcer index (UI) of this compound was 0.83 .

Anticancer Agents

Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Effect of Substituent Groups on Bioactivity

The effect of substituent groups in the structures of 2-phenylbenzimidazoles on the bioactivity against three cancer cell lines (A549, MDA-MB-231, and PC3) was studied . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) caused a significant increase of anticancer activity .

Synthesis Process

A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency was reported . This process involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .

Mecanismo De Acción

Target of Action

The primary target of (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins .

Mode of Action

(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes .

Biochemical Pathways

The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of prostaglandins and leukotrienes . By inhibiting the COX-2 enzyme, (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation .

Result of Action

The inhibition of COX-2 by (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, making the compound potentially useful in the treatment of inflammatory diseases .

Safety and Hazards

Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Propiedades

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRCHFKVCIDNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)

![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)